molecular formula C6H9NO2 B2555784 1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol CAS No. 95104-46-4

1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol

Cat. No.: B2555784
CAS No.: 95104-46-4
M. Wt: 127.143
InChI Key: BRPQABWKQYZYQC-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) ring substituted with a methyl group at position 5 and an ethanol moiety at position 2. The 1,2-oxazole core is a five-membered aromatic ring containing one oxygen and one nitrogen atom, contributing to its unique electronic and steric properties. This compound has garnered attention in medicinal chemistry due to the versatility of the 1,2-oxazole scaffold in drug design, particularly in modulating pharmacokinetic properties such as solubility and metabolic stability .

Structural analogs of this compound are frequently explored for their biological activities, including antiviral, anticancer, and enzyme inhibitory effects.

Properties

IUPAC Name

1-(5-methyl-1,2-oxazol-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-4-3-6(5(2)8)7-9-4/h3,5,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPQABWKQYZYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95104-46-4
Record name 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol
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Preparation Methods

The synthesis of 1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol typically involves the reaction of 5-methyl-1,2-oxazole with ethylene oxide under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the oxazole ring. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Core Differences : The 1,2-oxazole ring (target compound) has distinct electronic properties compared to 1,2,4-oxadiazole analogs. The latter often exhibit greater metabolic stability due to reduced susceptibility to oxidative degradation .
  • Molecular Weight and Solubility : The target compound (MW 127.14) is lighter and likely more polar than urea derivatives (e.g., MW 183.21 for the propylurea analog), suggesting better solubility .

Physicochemical Properties

  • Solubility: The ethanol group in the target compound improves water solubility compared to non-polar analogs like 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol .
  • Stability : 1,2,4-Oxadiazoles (e.g., ) are more resistant to hydrolysis than 1,2-oxazoles due to their aromatic stabilization .

Biological Activity

Overview

1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol is a chiral organic compound characterized by a hydroxyl group and a 1,2-oxazole ring. Its structural features suggest potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the biological activity of this compound based on diverse scientific studies, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study:
A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) of 32 µg/mL and 16 µg/mL respectively. These findings suggest potential for development into a new class of antimicrobial agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

Research Findings:
In a controlled study using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant reduction in cytokine production compared to untreated controls. The results indicated a dose-dependent response with an IC50 value of approximately 25 µM .

The biological activity of this compound is attributed to its ability to form hydrogen bonds through its hydroxyl group and interact with specific molecular targets such as enzymes and receptors. The oxazole ring facilitates binding to biological macromolecules, influencing their functional dynamics.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound Biological Activity MIC (µg/mL)
(1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-olSimilar structure but different activity profile64
5-methyl-1,2-oxazole-3-carboxylic acidModerate antibacterial activity128
1-(5-methyl-1,2-oxazol-3-yl)ethan-oneExhibits weaker anti-inflammatory effects256

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